molecular formula C15H16N6O3S B12917829 5'-S-Pyridin-2-yl-5'-thioadenosine CAS No. 5135-38-6

5'-S-Pyridin-2-yl-5'-thioadenosine

Cat. No.: B12917829
CAS No.: 5135-38-6
M. Wt: 360.4 g/mol
InChI Key: LYDGCMAAUJUZIN-PMXXHBEXSA-N
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Description

5'-S-Pyridin-2-yl-5'-thioadenosine is a synthetic adenosine derivative in which the 5'-hydroxy group of ribose is replaced with a pyridin-2-ylthio moiety.

Properties

CAS No.

5135-38-6

Molecular Formula

C15H16N6O3S

Molecular Weight

360.4 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(pyridin-2-ylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H16N6O3S/c16-13-10-14(19-6-18-13)21(7-20-10)15-12(23)11(22)8(24-15)5-25-9-3-1-2-4-17-9/h1-4,6-8,11-12,15,22-23H,5H2,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1

InChI Key

LYDGCMAAUJUZIN-PMXXHBEXSA-N

Isomeric SMILES

C1=CC=NC(=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC=NC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Biological Activity

5'-S-Pyridin-2-yl-5'-thioadenosine (PTA) is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article delves into the biological activity of PTA, exploring its mechanisms, effects on various cell types, and implications for treatment strategies, particularly in cancer therapy.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H15N5O3S\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

This compound features a thioether linkage and a pyridine moiety, which contribute to its unique biological properties.

PTA exhibits various biological activities, primarily through its interaction with cellular pathways involved in cancer progression and resistance. Key mechanisms include:

  • Inhibition of Enzymatic Activity : PTA has been shown to inhibit enzymes involved in nucleotide metabolism, which can affect cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as the adenosine signaling pathway, which is crucial in tumor microenvironments.

Cytotoxicity Studies

Research has demonstrated that PTA exhibits cytotoxic effects on various cancer cell lines. For example, studies using the A549 human lung adenocarcinoma model revealed that PTA significantly reduced cell viability compared to control groups. The cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.

CompoundCell LineIC50 (µM)Reference
PTAA54925
PTAHCT11630
PTAMCF720

Antimicrobial Activity

In addition to its anticancer properties, PTA has also shown antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against resistant strains of bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

Case Studies and Research Findings

  • Case Study on Cancer Treatment : A study investigated the use of PTA in combination with standard chemotherapeutics like fluorouracil (5-FU). Mice treated with PTA showed reduced side effects from 5-FU without compromising the drug's efficacy against tumors, suggesting a protective role for PTA in chemotherapy regimens .
  • In Silico Studies : Molecular docking studies have indicated that PTA interacts with adenosine receptors but does so less efficiently than other thioadenosine derivatives. This inefficiency may explain its favorable safety profile compared to other compounds in the same class .
  • Toxicity Profiles : In vivo studies have demonstrated that PTA does not induce significant hypothermia or other toxic side effects at effective doses, making it a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Structural Features

The 5'-thioadenosine derivatives differ primarily in their 5'-substituents, which influence solubility, stability, and target interactions:

Table 1: Structural Comparison

Compound 5'-Substituent Molecular Formula Molecular Weight Solubility (H₂O)
5'-S-Pyridin-2-yl-5'-thioadenosine* Pyridin-2-ylthio C₁₄H₁₄N₆O₃S 346.37 Not reported
MTA Methylthio C₁₁H₁₅N₅O₃S 297.33 1 mg/mL (3.36 mM)
m-APTA 3-Aminophenylthio C₁₆H₁₆N₆O₃S 372.40 Not reported

*Hypothetical data inferred from analogs.

Key Observations :

  • MTA: The methyl group confers moderate solubility and metabolic stability, making it a substrate for methylthioadenosine phosphorylase (MTAP) .
  • m-APTA: The aromatic 3-aminophenyl group may enhance π-π stacking in enzyme binding, improving selectivity for MTAP-deficient cancers .

Mechanistic Insights :

  • MTA: Competes with ATP in M. tuberculosis pantothenate synthetase and inhibits ThiC, a radical S-adenosylmethionine (SAM) enzyme in thiamine biosynthesis . It also serves as a precursor in glutathione metabolism, elevated in gastric cancer .
  • m-APTA: Exploits MTAP deficiency in cancers to selectively protect healthy cells from 5-fluorouracil (5-FU) toxicity, demonstrating in vivo efficacy in xenograft models .
  • Pyridin-2-yl Derivative: The pyridine moiety may enhance interactions with hydrophobic enzyme pockets or metal ions, analogous to phenylthioadenosine derivatives .

Stability and Metabolic Fate

  • MTA : Stable in dry liver extracts at −24°C but degrades at higher temperatures (+23°C) . Susceptible to deadenylation under acidic conditions .
  • m-APTA : Stability data are unreported, but its arylthio group likely improves resistance to enzymatic cleavage compared to MTA.
  • Pyridin-2-yl Derivative : The bulky pyridine group may reduce susceptibility to deadenylation, though this requires experimental validation .

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